molecular formula C16H20BrN3O6 B13733276 (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Cat. No.: B13733276
M. Wt: 430.25 g/mol
InChI Key: JKFYPZMROOQTGG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated nitrophenyl group and a tert-butoxy-carbonyl protected carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of the Brominated Nitrophenyl Group: This step involves the nitration of a brominated benzene derivative, followed by coupling with the piperazine ring.

    Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxy-carbonyl chloride under basic conditions to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Deprotection: The tert-butoxy-carbonyl group can be removed using acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Deprotection: Formation of the free carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(5-Bromo-2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl protection.

    (S)-4-(5-Chloro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Substitutes bromine with chlorine.

    (S)-4-(5-Bromo-2-aminophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Contains an amino group instead of a nitro group.

Uniqueness

The unique combination of the brominated nitrophenyl group and the tert-butoxy-carbonyl protected carboxylic acid in (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H20BrN3O6

Molecular Weight

430.25 g/mol

IUPAC Name

(2S)-4-(5-bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)12-8-10(17)4-5-11(12)20(24)25/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1

InChI Key

JKFYPZMROOQTGG-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.